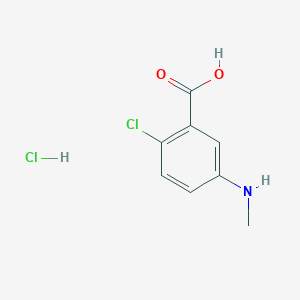

2-Chloro-5-(methylamino)benzoic acid hydrochloride

Description

2-Chloro-5-(methylamino)benzoic acid hydrochloride is a benzoic acid derivative featuring a chloro substituent at the 2-position and a methylamino group at the 5-position, with a hydrochloride salt form enhancing its solubility. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of ligands targeting receptors like NMDA (N-methyl-D-aspartate) . Its structural framework allows for diverse modifications, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name |

2-chloro-5-(methylamino)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-10-5-2-3-7(9)6(4-5)8(11)12;/h2-4,10H,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKDLFPBFXJNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloro-5-Aminobenzoic Acid (Precursor)

A crucial intermediate for the target compound is 2-chloro-5-aminobenzoic acid, prepared via nitration and reduction:

Nitration: Ortho-chlorobenzoic acid is nitrated using mixed acid systems (e.g., nitric acid in concentrated sulfuric acid) at low temperatures (below 5 °C) to predominantly yield 2-chloro-5-nitrobenzoic acid. Control of temperature is critical to minimize side products such as 2-chloro-3-nitrobenzoic acid.

Reduction: The nitro group is reduced to an amino group using iron powder in acidic medium. Post-reduction, the iron sludge is removed, and the pH is adjusted to 2.5–3.5 to precipitate and isolate 2-chloro-5-aminobenzoic acid with high purity.

This method yields 2-chloro-5-aminobenzoic acid efficiently and with good purity, suitable for further methylation steps.

Methylation to 2-Chloro-5-(methylamino)benzoic Acid

The selective monomethylation of the amino group is a critical step. Several methods have been reported:

Traditional Methylation Using Methyl Sulfate

- Methyl sulfate is used as a methylating agent in the presence of powdered sodium hydroxide and phase transfer catalysts such as tetra-n-butyl ammonium bromide in solvents like tetrahydrofuran or benzene.

- This method suffers from drawbacks including high toxicity of methyl sulfate, complex post-reaction treatment, and lower overall yields (~77.6%).

- The reaction requires careful control to avoid over-methylation and to ensure selectivity for monomethylation.

Catalytic Methylation Using Dimethyl Carbonate and Molecular Sieves

A more advanced and environmentally friendly method involves:

- Using dimethyl carbonate as the methylating agent.

- Catalysis by high silica-alumina ratio small crystal NaY molecular sieves (with silica-alumina ratio 6.0–7.0 and crystal size 140–180 nm).

- Reaction conditions: 80–90 °C for 6–7 hours with methyl carbonate to amine molar ratios ranging from 10:1 to 20:1.

- This method offers advantages such as:

- Low toxicity reagents.

- High catalytic activity and selectivity.

- Easy separation of catalyst by filtration.

- High purity product (HPLC purity >98.7%).

- High yields (90–93%).

- Reusable catalyst and reduced environmental pollution.

Representative experimental data:

| Entry | 2-Amino-5-chlorobenzophenone (g) | Dimethyl Carbonate (g) | Catalyst (g) | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) | HPLC Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 221 | 900 | 186 | 90 | 6.5 | 90.2 | 94.0–95.1 | 98.9 |

| 2 | 231 | 900 | 186 | 90 | 6.5 | 91.8 | 94.2–95.1 | 98.7 |

| 3 | 231 | 1800 | 186 | 85 | 7 | 93.1 | 94.0–95.2 | 99.0 |

After reaction, the mixture is cooled, catalyst filtered off, and unreacted methyl carbonate removed by vacuum distillation. The residue is recrystallized from ethanol to obtain yellow needle crystals of 2-methylamino-5-chlorobenzophenone.

Conversion to Hydrochloride Salt

The free base 2-chloro-5-(methylamino)benzoic acid is typically converted to its hydrochloride salt by treatment with hydrochloric acid in aqueous media under controlled temperature and stirring conditions. This step improves the compound’s stability and handling properties.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Key Notes |

|---|---|---|

| Nitration | Ortho-chlorobenzoic acid, HNO3/H2SO4, <5 °C | High selectivity for 2-chloro-5-nitrobenzoic acid |

| Reduction | Fe powder, acidic medium | Conversion to 2-chloro-5-aminobenzoic acid |

| Methylation (traditional) | Methyl sulfate, NaOH, phase transfer catalyst | Toxic reagents, moderate yield, complex workup |

| Methylation (modern) | Dimethyl carbonate, NaY molecular sieve catalyst, 80–90 °C | High yield, green chemistry, reusable catalyst |

| Hydrochloride salt formation | HCl aqueous solution | Improves stability and purity |

Research Findings and Advantages of Modern Catalytic Method

- The use of dimethyl carbonate and molecular sieve catalysts represents a significant improvement in green chemistry practices.

- The catalyst’s high silica-alumina ratio and small crystal size contribute to excellent selectivity and activity.

- The process avoids toxic methylating agents and reduces environmental pollution.

- High product purity and yield make this method suitable for industrial scale production.

- Reusability of the catalyst reduces costs and waste.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methylamino)benzoic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which have applications in organic synthesis and pharmaceutical research .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that 2-chloro-5-(methylamino)benzoic acid hydrochloride exhibits significant cytotoxic effects against several cancer cell lines. Its mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, derivatives of this compound have been reported to target metabolic pathways essential for tumor growth, leading to a reduction in cell viability.

Case Study Example :

A study demonstrated that compounds similar to this compound inhibited the growth of breast cancer cells by interfering with the cell cycle, ultimately promoting apoptosis (programmed cell death) .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory responses, potentially making it useful in treating conditions such as arthritis and other inflammatory disorders. Its ability to scavenge free radicals contributes to its antioxidant properties, further enhancing its therapeutic potential .

Cholinesterase Inhibition

Inhibition of cholinesterase enzymes is another promising application for this compound. Compounds derived from benzoic acid derivatives have been evaluated for their effectiveness in inhibiting acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme can help increase acetylcholine levels in the brain, thereby improving cognitive function .

The biological activity of this compound is influenced by its ability to interact with various biological targets:

- Molecular Docking Studies : Computational studies suggest a high binding affinity for cyclooxygenase-2 (COX-2) receptors compared to COX-1, indicating potential selectivity for anti-inflammatory applications .

- ADME Properties : Analysis of absorption, distribution, metabolism, and excretion (ADME) properties shows favorable pharmacokinetic profiles, suggesting suitability for further development into therapeutic agents .

Research Findings and Data Tables

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methylamino)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by substituents on the benzoic acid core. Below is a comparative analysis with close analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound exhibits higher aqueous solubility compared to non-ionic analogs like 2-chloro-5-(trifluoromethyl)benzoic acid, which is lipophilic due to the CF₃ group .

- Reactivity: The methylamino group in the target compound enables nucleophilic reactions (e.g., acylations), whereas the fluorosulfonyl group in 2-chloro-5-(fluorosulfonyl)benzoic acid facilitates electrophilic substitutions .

- Crystallinity : Analogs like 5-chloro-2-hydroxybenzoic acid form stable dimers via O–H∙∙∙O hydrogen bonds, whereas the hydrochloride salt may adopt distinct packing patterns due to ionic interactions .

Biological Activity

2-Chloro-5-(methylamino)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C8H9ClN2O2

- Molecular Weight : 188.62 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Its chloro and methylamino substituents are believed to enhance its binding affinity to biological targets, influencing various signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

- Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Properties

A study conducted by researchers at a prominent university explored the neuroprotective effects of this compound on dopaminergic neurons. The study utilized induced pluripotent stem cells (iPSCs) to differentiate into neurons, which were then exposed to oxidative stress. The results indicated a significant reduction in cell death when treated with the compound, highlighting its potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the chemical structure can lead to changes in biological activity. For instance, modifications to the methylamino group may enhance or diminish its binding affinity to target receptors.

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Binding Affinity (nM) | Biological Activity |

|---|---|---|

| Original Compound | 50 | Moderate anti-inflammatory |

| Variant A (methyl group replaced) | 200 | Reduced activity |

| Variant B (additional chloro group) | 30 | Enhanced antimicrobial |

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-(methylamino)benzoic acid hydrochloride, and how can intermediates be validated?

A common approach involves coupling methylamine with a pre-functionalized benzoic acid derivative, such as 2-chloro-5-nitrobenzoic acid, followed by reduction and hydrochlorination. Key intermediates (e.g., nitro or amine derivatives) should be validated via HPLC-MS to confirm purity (>95%) and structural integrity. For example, analogous syntheses of chlorinated benzoic acid derivatives often employ THF as a solvent and methyl iodide for alkylation . Post-synthetic purification via recrystallization (using ethanol/water mixtures) is recommended to remove unreacted starting materials .

Q. How should researchers optimize crystallization conditions for structural characterization?

Use X-ray crystallography with software suites like SHELXL for refinement and ORTEP-3 for graphical representation . To optimize crystal growth, screen solvent systems (e.g., DMSO/water or methanol/chloroform) and employ slow evaporation at 4°C. For hygroscopic derivatives, work under inert gas (N₂/Ar) to prevent hydration artifacts . Validate unit cell parameters against known analogs (e.g., 5-chloro-2-hydroxybenzoic acid derivatives) .

Q. What spectroscopic methods are critical for confirming the compound’s structure?

- NMR : Compare and spectra with computational predictions (e.g., density functional theory) to confirm substituent positions. For example, the methylamino group typically shows a singlet at δ 2.8–3.2 ppm in NMR .

- FT-IR : Validate the carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .

- Elemental analysis : Ensure C, H, N, and Cl percentages align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., bond length variations in X-ray vs. DFT-optimized structures) may arise from crystal packing effects or solvent interactions. Use Hirshfeld surface analysis (via CrystalExplorer ) to assess intermolecular forces . For dynamic structural features (e.g., rotational flexibility of the methylamino group), supplement with solid-state NMR or variable-temperature XRD .

Q. What strategies are effective for assessing the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation products via LC-MS/MS and identify major fragments (e.g., dechlorinated or demethylated derivatives) .

- Hygroscopicity testing : Use dynamic vapor sorption (DVS) to evaluate moisture uptake, which may necessitate formulation as a hydrochloride salt for improved stability .

Q. How can the pharmacological activity of this compound be evaluated in vitro?

- Receptor binding assays : Screen against targets like serotonin (5-HT₃) or dopamine receptors using radiolabeled ligands (e.g., -GR65630 for 5-HT₃). Compare IC₅₀ values with structurally related benzamides .

- Metabolic profiling : Use hepatocyte microsomes to identify primary metabolites (e.g., hydroxylation at the chloro-substituted ring) and assess CYP450 inhibition potential .

Q. What computational methods are suitable for predicting solubility and bioavailability?

- QSAR models : Train on datasets of chlorinated benzoic acid derivatives to predict logP (target <3 for oral bioavailability) and aqueous solubility.

- Molecular dynamics simulations : Simulate membrane permeability (e.g., using CHARMM-GUI) to assess blood-brain barrier penetration .

Methodological Considerations

- Synthetic reproducibility : Document reaction parameters (e.g., reflux time, solvent ratios) meticulously, as minor variations in chlorinated aromatic systems can lead to side products like dihydroxylated byproducts .

- Crystallographic validation : Cross-reference powder XRD patterns with single-crystal data to detect polymorphic impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.